molecular formula C10H9NO3 B7903627 3-Amino-6-methoxy-2H-chromen-2-one

3-Amino-6-methoxy-2H-chromen-2-one

Cat. No.: B7903627
M. Wt: 191.18 g/mol
InChI Key: HYTQCJBUGUATRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Applications :

    • Derivatives of 3-Amino-6-methoxy-2H-chromen-2-one, like 3-Amino-7,8-dimethoxy-2H-chromen-2-one, have potential medicinal value. Their synthesis involves methoxy reduction and Knoevenagel reaction, indicating their suitability for developing pharmaceutical compounds (C. Li, 2014).
    • Novel chromene scaffolds, synthesized from 2-oxo-2H-chromene-3-carbonitriles, show potential as new scaffolds for adenosine receptors, which are significant in drug discovery for various diseases (Marta Costa et al., 2011).
    • Certain derivatives have been synthesized and evaluated for antimicrobial, antifungal, and antimalarial activities, indicating their potential in developing new treatments for infectious diseases (Nilay Shah et al., 2016).
    • Compounds like 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile exhibit cytotoxic activity in human glioblastoma cells, suggesting their use in cancer therapy (M. Haiba et al., 2016).
  • Material Science and Other Applications :

    • The compound's derivatives have been used in molecular docking, structural, spectroscopic, and thermodynamic analyses. These studies contribute to the understanding of molecular structures and properties, essential in materials science and pharmaceutical research (Y. Sert et al., 2018).
    • Additionally, the crystal structure of certain derivatives has been investigated, which is crucial for understanding the physical and chemical properties of new compounds (Gabino Gonzalez-Carrillo et al., 2019).

Properties

IUPAC Name

3-amino-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-7-2-3-9-6(4-7)5-8(11)10(12)14-9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTQCJBUGUATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 2
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 3
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 4
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 5
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 6
3-Amino-6-methoxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.